[(4-Butoxy-3-methylphenyl)sulfonyl]-2-pyridylamine
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Overview
Description
[(4-Butoxy-3-methylphenyl)sulfonyl]-2-pyridylamine is an organic compound that features a sulfonyl group attached to a pyridylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Butoxy-3-methylphenyl)sulfonyl]-2-pyridylamine typically involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Butoxy-3-methylphenyl)sulfonyl]-2-pyridylamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amines.
Scientific Research Applications
[(4-Butoxy-3-methylphenyl)sulfonyl]-2-pyridylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(4-Butoxy-3-methylphenyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyridylamine moiety may also participate in hydrogen bonding or π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
[(4-Butoxy-3-methylphenyl)sulfonyl]-2-pyridylamine can be compared with other sulfonyl-containing compounds such as:
[(4-Methylphenyl)sulfonyl]-2-pyridylamine: Similar structure but lacks the butoxy group, which may affect its solubility and reactivity.
[(4-Ethoxy-3-methylphenyl)sulfonyl]-2-pyridylamine: Contains an ethoxy group instead of a butoxy group, potentially altering its physical and chemical properties.
[(4-Butoxy-3-methylphenyl)sulfonyl]-3-pyridylamine: The position of the pyridylamine group is different, which can influence its binding affinity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-butoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-4-11-21-15-9-8-14(12-13(15)2)22(19,20)18-16-7-5-6-10-17-16/h5-10,12H,3-4,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYUYOFZUXFBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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